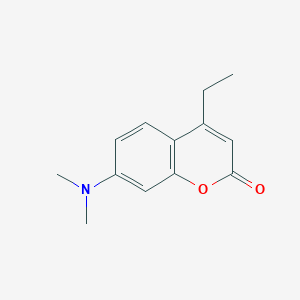
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is an organic compound that features a thiazolidine-2,5-dione ring substituted with a 3,5-dinitrobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione typically involves the reaction of 3,5-dinitrobenzoyl chloride with 1,3-thiazolidine-2,5-dione. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the reactants or products.
Industrial Production Methods
the principles of green chemistry can be applied to optimize the synthesis process, such as using microwave-assisted synthesis or ionic liquids to reduce the environmental impact and improve the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and 1,3-thiazolidine-2,5-dione.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for hydrolysis reactions .
Major Products
The major products formed from these reactions include 3,5-dinitrobenzoic acid, 3,5-diaminobenzoyl derivatives, and various substituted thiazolidine-2,5-dione compounds .
Aplicaciones Científicas De Investigación
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione involves its interaction with nucleophilic sites on target molecules. The nitro groups on the benzoyl ring can participate in electron-withdrawing interactions, making the compound a potent electrophile. This allows it to form stable covalent bonds with nucleophilic amino acids in proteins, thereby inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoyl chloride: Used for similar derivatization reactions but lacks the thiazolidine-2,5-dione ring.
3,5-Dinitrobenzoic acid: A precursor in the synthesis of 3,5-dinitrobenzoyl chloride and other derivatives.
1,3-Thiazolidine-2,5-dione: A core structure in various pharmaceuticals but without the nitrobenzoyl substitution.
Uniqueness
3-(3,5-Dinitrobenzoyl)-1,3-thiazolidine-2,5-dione is unique due to the combination of the electron-withdrawing nitro groups and the reactive thiazolidine-2,5-dione ring. This dual functionality makes it a versatile compound for various chemical and biological applications .
Propiedades
Número CAS |
62935-89-1 |
|---|---|
Fórmula molecular |
C10H5N3O7S |
Peso molecular |
311.23 g/mol |
Nombre IUPAC |
3-(3,5-dinitrobenzoyl)-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H5N3O7S/c14-8-4-11(10(16)21-8)9(15)5-1-6(12(17)18)3-7(2-5)13(19)20/h1-3H,4H2 |
Clave InChI |
NXVFQHYZPBNAEI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)SC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)
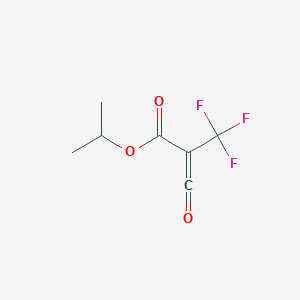
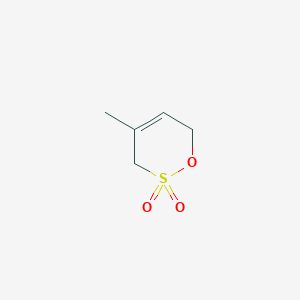
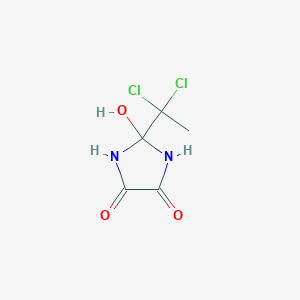
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
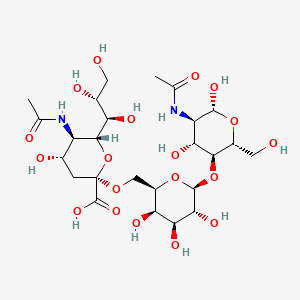
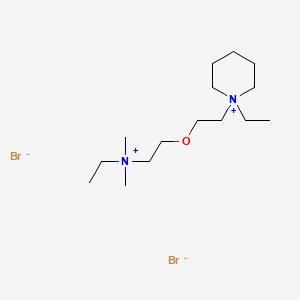
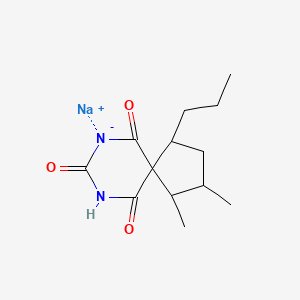
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
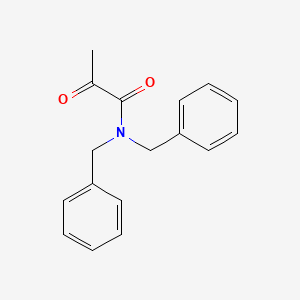
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)
